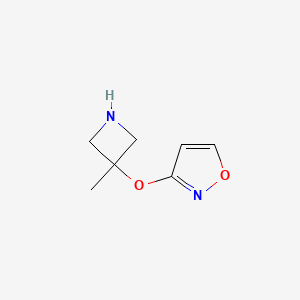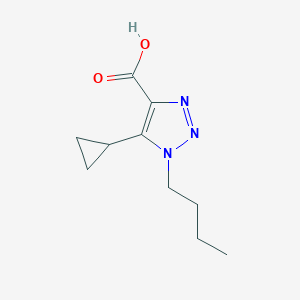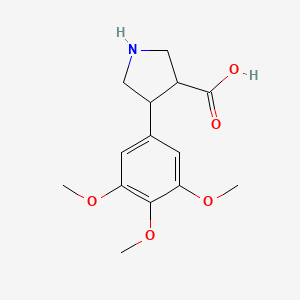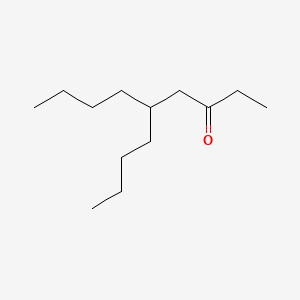![molecular formula C7H9N3O2 B13541053 Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate is a heterocyclic compound featuring a fused ring system that includes both pyrrole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that bear functional positions necessary for further transformations . The annellation process to generate the maleimide moiety of the bicyclic structure is a crucial step. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and palladium-catalyzed reactions suggests that scalable methods could be developed based on these laboratory techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the C-6 position, are facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various 1,6-di-substituted derivatives .
Scientific Research Applications
Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological properties, including anticancer activities.
Uniqueness: Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate stands out due to its fused ring system, which provides a unique scaffold for drug development. Its ability to undergo various chemical modifications and its potential biological activities make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-2-9-10-5(4)3-8-6/h2,6,8H,3H2,1H3,(H,9,10) |
InChI Key |
MJPSPFBTSIROGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(CN1)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)
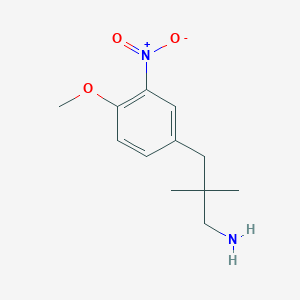
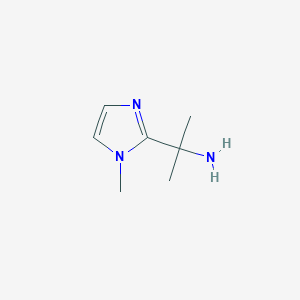
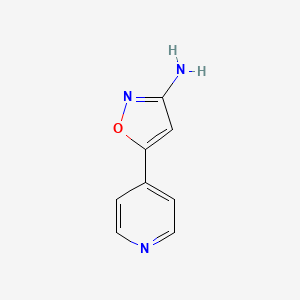
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
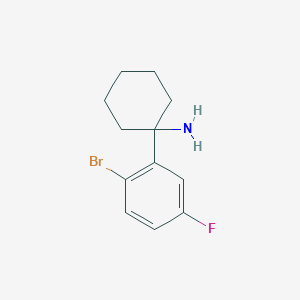
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
